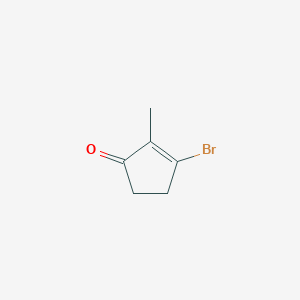

3-Bromo-2-methylcyclopent-2-en-1-one

Description

These compounds share key features:

- Core structure: A cyclic enone (cyclopentenone or cyclohexenone) with bromine and methyl/hydroxyl substituents.

- Reactivity: Bromine at the β-position relative to the ketone group enhances electrophilicity, facilitating nucleophilic substitution or elimination reactions .

- Applications: Such brominated enones are intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No. |

56671-87-5 |

|---|---|

Molecular Formula |

C6H7BrO |

Molecular Weight |

175.02 g/mol |

IUPAC Name |

3-bromo-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C6H7BrO/c1-4-5(7)2-3-6(4)8/h2-3H2,1H3 |

InChI Key |

GXCPEPROSRBVHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC1=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-2-hydroxycyclopent-2-en-1-one (CAS 3019-83-8)

- Molecular formula : C₅H₅BrO₂ (vs. C₆H₇BrO for 3-Bromo-2-methylcyclopent-2-en-1-one) .

- Structural differences :

- A hydroxyl (-OH) group replaces the methyl (-CH₃) substituent.

- This substitution increases polarity and hydrogen-bonding capacity, affecting solubility and reactivity.

- Collision cross-section analysis : The hydroxyl group may influence steric interactions and molecular conformation in gas-phase studies .

3-Bromo-2-methyl-2-cyclohexen-1-one (CAS 56671-83-1)

- Molecular formula: C₇H₉BrO (vs. C₆H₇BrO for the cyclopentenone analog) .

- Structural differences: A six-membered cyclohexenone ring vs. a five-membered cyclopentenone.

- Physicochemical properties: Higher molecular weight (189.05 g/mol) compared to cyclopentenone derivatives, which may impact volatility and chromatographic behavior .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Molecular formula: C₁₆H₁₃BrO (distinct from the cyclopentenone/cyclohexenone family) .

- Structural differences: A linear α,β-unsaturated ketone (chalcone derivative) vs. cyclic enones. Bromination occurs at the α-position relative to the ketone, altering electronic effects.

- Synthetic utility: Demonstrates regioselectivity in bromination reactions, a key consideration for designing analogous cyclopentenone derivatives .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Substituent Effects : Methyl groups enhance hydrophobicity compared to hydroxylated analogs, influencing solubility and bioavailability .

Ring Strain: Cyclopentenone derivatives exhibit higher reactivity in ring-opening reactions due to increased strain, whereas cyclohexenones are more thermally stable .

Synthetic Pathways: Bromination methods for chalcone derivatives (e.g., using bromine in chloroform ) may be adaptable to cyclopentenone systems with modifications to regioselectivity.

Q & A

Q. What are common synthetic routes for introducing bromine at the 3-position of cyclopentenone derivatives?

Bromination at the 3-position can be achieved via radical bromination using N-bromosuccinimide (NBS) under UV light or electrophilic bromination with molecular bromine (Br₂) in the presence of Lewis acids like FeCl₃. The choice of solvent (e.g., CCl₄ for non-polar conditions or DCM for polar media) and temperature control (0–25°C) are critical to avoid over-bromination. Monitoring reaction progress via TLC or GC-MS is recommended to optimize yields .

Q. How should researchers handle safety protocols for 3-Bromo-2-methylcyclopent-2-en-1-one in laboratory settings?

Due to its α,β-unsaturated ketone structure and bromine substituent, the compound may pose irritant and sensitization risks. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water and consult a physician. Store in a cool, dry place away from reducing agents or strong bases to prevent decomposition .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. The bromine atom induces deshielding in adjacent protons.

- Mass spectrometry (EI-MS) : To verify molecular weight (e.g., molecular ion peak at m/z 190) and fragmentation patterns.

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-Br (550–650 cm⁻¹) absorption bands .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data integration : Use SHELXS for initial structure solution via direct methods.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain C-H bonds using HFIX commands.

- Validation : Check for outliers in the difference Fourier map and adjust weighting schemes to minimize R-factors. For twinned crystals, employ TWIN/BASF commands in SHELXL .

Q. What strategies optimize diastereoselectivity in reactions involving this compound as a precursor?

The bromine atom can act as a leaving group in nucleophilic substitutions. To control stereochemistry:

- Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed couplings.

- Employ low temperatures (−78°C) to slow racemization in enolate intermediates.

- Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. High diastereoselectivity (>95:5) has been reported in analogous bromoketone systems under optimized conditions .

Q. How can researchers reconcile discrepancies in reported reactivity of brominated cyclopentenones under varying pH conditions?

Conflicting data on hydrolysis rates may arise from solvent polarity or buffer effects. To address this:

- Perform kinetic studies using UV-Vis spectroscopy to track carbonyl reactivity.

- Compare results in aqueous vs. aprotic solvents (e.g., DMSO).

- Use computational methods (DFT) to model transition states and identify pH-dependent pathways. Reference datasets from PubChem or CAS Common Chemistry can validate experimental observations .

Q. What methodologies are recommended for assessing the compound’s safety profile in fragrance or medicinal chemistry applications?

Adapt frameworks from the IFRA Standards and RIFM safety assessments:

- In vitro assays : Test skin sensitization via KeratinoSens™ or h-CLAT.

- Ecotoxicity : Use OECD guidelines (e.g., Fish Embryo Acute Toxicity Test) to evaluate aquatic risks.

- QRA (Quantitative Risk Assessment) : Apply IDEA project’s QRA2 model for fragrance allergens, incorporating exposure and potency data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.